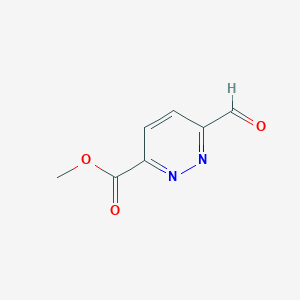

Methyl 6-formylpyridazine-3-carboxylate

CAS No.: 2138100-25-9

Cat. No.: VC4426120

Molecular Formula: C7H6N2O3

Molecular Weight: 166.136

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2138100-25-9 |

|---|---|

| Molecular Formula | C7H6N2O3 |

| Molecular Weight | 166.136 |

| IUPAC Name | methyl 6-formylpyridazine-3-carboxylate |

| Standard InChI | InChI=1S/C7H6N2O3/c1-12-7(11)6-3-2-5(4-10)8-9-6/h2-4H,1H3 |

| Standard InChI Key | ORCOPQGQTZOQMD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NN=C(C=C1)C=O |

Introduction

Chemical Structure and Properties

Molecular Characteristics

Methyl 6-formylpyridazine-3-carboxylate belongs to the pyridazine family, a six-membered aromatic ring containing two adjacent nitrogen atoms. The compound’s IUPAC name is methyl 6-formylpyridazine-3-carboxylate, with a molecular weight of 195.16 g/mol. Key structural features include:

-

Pyridazine core: Provides aromaticity and sites for electrophilic substitution.

-

Formyl group (-CHO) at C6: Enhances reactivity for nucleophilic additions or oxidations.

-

Methyl ester (-COOCH₃) at C3: Stabilizes the carboxylate group and influences solubility.

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇N₂O₃ |

| Molecular Weight | 195.16 g/mol |

| IUPAC Name | Methyl 6-formylpyridazine-3-carboxylate |

| Key Functional Groups | Formyl, methyl ester |

| Aromatic System | Pyridazine (C₄H₃N₂) |

The compound’s reactivity is governed by its electron-deficient pyridazine ring, which facilitates interactions with nucleophiles, and the formyl group, which participates in condensation reactions.

Synthesis and Industrial Production

Synthetic Routes

While explicit protocols for methyl 6-formylpyridazine-3-carboxylate are scarce, its synthesis likely follows established methods for pyridazine derivatives:

-

Esterification: Reaction of pyridazine-3-carboxylic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) yields the methyl ester.

-

Formylation: Direct formylation at C6 using Vilsmeier-Haack conditions (POCl₃, DMF) introduces the aldehyde group.

Critical parameters include temperature control (typically 0–5°C for formylation) and purification via chromatography or recrystallization. Industrial-scale production would optimize these steps for yield and cost-efficiency, potentially employing continuous-flow reactors.

Reactivity and Chemical Transformations

Oxidation and Reduction

-

Oxidation: The formyl group oxidizes to a carboxylic acid using agents like KMnO₄ or CrO₃, yielding pyridazine-3,6-dicarboxylic acid derivatives.

-

Reduction: Sodium borohydride (NaBH₄) reduces the formyl group to a hydroxymethyl group, producing methyl 6-(hydroxymethyl)pyridazine-3-carboxylate.

Nucleophilic Substitution

The electron-deficient pyridazine ring undergoes substitution at C4 or C5 positions. For example, halogenation with N-bromosuccinimide (NBS) introduces bromine, enhancing utility in cross-coupling reactions.

Industrial and Materials Science Applications

Agrochemicals

Pyridazine derivatives are precursors to herbicides and insecticides. Methyl 6-formylpyridazine-3-carboxylate could serve as an intermediate in synthesizing compounds with tailored phytotoxicity profiles.

Electronic Materials

The conjugated π-system of pyridazine derivatives enables applications in organic semiconductors. Functionalization of the formyl group with electron-withdrawing groups may enhance charge transport properties.

Comparison with Analogous Compounds

Table 2: Structural and Functional Comparisons

| Compound | Key Differences | Applications |

|---|---|---|

| Methyl 6-hydroxypyridazine-3-carboxylate | -OH instead of -CHO | Less reactive; prodrug forms |

| Methyl 6-aminopyridazine-3-carboxylate | -NH₂ instead of -CHO | Hydrogen bonding in drug design |

| Methyl 6-bromopyridazine-3-carboxylate | -Br instead of -CHO | Cross-coupling reactions |

The formyl group’s electrophilicity distinguishes methyl 6-formylpyridazine-3-carboxylate, enabling covalent modifications critical in inhibitor design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume